N-Mesityl-4-Methoxybenzamide (CAS 98090-60-9): Structural Logic, Synthesis, and Chemical Profiling
N-Mesityl-4-Methoxybenzamide (CAS 98090-60-9): Structural Logic, Synthesis, and Chemical Profiling
Executive Summary
N-mesityl-4-methoxybenzamide (CAS 98090-60-9), also known as 4-methoxy-2',4',6'-trimethylbenzanilide, is a highly specialized, sterically hindered benzamide derivative. Characterized by the fusion of an electron-rich 4-methoxybenzoyl moiety and a bulky mesityl (2,4,6-trimethylphenyl) group, this compound serves as a rigid scaffold in advanced organic synthesis and medicinal chemistry.
This whitepaper deconstructs the physicochemical properties, structural causality, and synthesis protocols for N-mesityl-4-methoxybenzamide. By analyzing the interplay between steric shielding and electronic donation, we provide a self-validating framework for its characterization and application in drug development [1].
Structural Logic and Physicochemical Profile
The chemical behavior of N-mesityl-4-methoxybenzamide is dictated by two competing, yet complementary, structural features: the steric bulk of the mesityl group and the resonance-driven electron donation of the methoxy group.
Mechanistic Insights
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Steric Shielding & Orthogonal Conformation: The two ortho-methyl groups on the mesityl ring create a severe steric clash with the amide carbonyl and N-H proton. To minimize torsional strain, the mesityl ring is forced into an orthogonal (perpendicular) conformation relative to the amide plane. This broken planarity physically shields the amide bond, drastically reducing its susceptibility to chemical hydrolysis or enzymatic cleavage (e.g., by proteases).
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Electron Donation (+M Effect): The para-methoxy group acts as a strong electron-donating group (EDG) via resonance. This enriches the electron density of the benzoyl ring and increases the Lewis basicity of the carbonyl oxygen, making it a stronger hydrogen-bond acceptor for target binding in biological systems.
Caption: Structural logic of N-mesityl-4-methoxybenzamide highlighting steric and electronic effects.
Quantitative Physicochemical Data
The following table summarizes the key properties and predicted Ion Mobility-Mass Spectrometry (IM-MS) Collision Cross Section (CCS) values, which are critical for advanced analytical workflows [1].
| Property / Parameter | Value / Specification |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Monoisotopic Mass | 269.14157 Da |
| Predicted XLogP | 3.8 (Highly lipophilic) |
| [M+H]⁺ m/z | 270.14885 |
| [M+H]⁺ Predicted CCS | 162.6 Ų |
| [M+Na]⁺ Predicted CCS | 170.8 Ų |
| [M-H]⁻ Predicted CCS | 170.0 Ų |
Synthesis Protocol: Overcoming Steric Hindrance
The Causality of Reagent Selection
Standard amide coupling conditions (e.g., EDC/HOBt or DCC with 4-methoxybenzoic acid) frequently fail or result in poor yields when applied to this molecule. Why? Mesidine (2,4,6-trimethylaniline) is a highly hindered and poorly nucleophilic amine. The O-acylisourea intermediate formed by carbodiimides is insufficiently electrophilic to react efficiently with mesidine, leading to premature hydrolysis or rearrangement into an unreactive N-acylurea.
To bypass this, the protocol mandates the use of the highly reactive 4-methoxybenzoyl chloride (p-anisoyl chloride)[2] coupled with mesidine in the presence of a non-nucleophilic acid scavenger like N,N-Diisopropylethylamine (DIPEA).
Step-by-Step Methodology
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Preparation: Flame-dry a round-bottom flask under an inert nitrogen (N₂) atmosphere. Add 1.0 equivalent of 2,4,6-trimethylaniline (mesidine) and 1.5 equivalents of DIPEA into anhydrous dichloromethane (DCM) (0.2 M concentration).
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Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of 4-methoxybenzoyl chloride dropwise over 15 minutes. Causality: Dropwise addition at 0 °C prevents exothermic side reactions and minimizes the formation of di-acylated byproducts.
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Coupling: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 12 hours.
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Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with 1M HCl (to remove unreacted mesidine), followed by brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from ethanol/water or flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure N-mesityl-4-methoxybenzamide.
Caption: Synthesis workflow utilizing highly reactive acyl chlorides to overcome steric hindrance.
Analytical Characterization Workflow
To validate the synthesized product, a self-validating analytical triad (LC-MS, NMR, IR) must be employed.
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Mass Spectrometry (ESI-TOF): High-resolution mass spectrometry (HRMS) should confirm the monoisotopic mass. Look for the distinct protonated adduct [M+H]⁺ at m/z 270.1488 .
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¹H NMR (400 MHz, CDCl₃):
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Methoxy Marker: A sharp singlet at ~3.85 ppm integrating to 3 protons (-OCH₃).
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Mesityl Markers: Two distinct singlets for the methyl groups. The para-methyl will appear around 2.30 ppm (3H), while the two ortho-methyls will appear as a singlet around 2.25 ppm (6H).
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Amide Proton: A broad singlet around 7.2 - 7.5 ppm (1H, -NH), which will disappear upon D₂O exchange.
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Infrared Spectroscopy (FT-IR): The amide I band (C=O stretch) will be observed around 1640–1650 cm⁻¹. The exact frequency is slightly lowered due to the conjugation with the electron-rich 4-methoxyaryl ring, which increases the single-bond character of the carbonyl [3].
Advanced Applications in Drug Design
The unique topology of N-mesityl-4-methoxybenzamide makes it an exceptional building block in medicinal chemistry:
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Atropisomerism Exploitation: Because the rotation around the N-Aryl bond is highly restricted by the ortho-methyl groups, this scaffold can be used to lock molecules into specific bioactive conformations, reducing entropic penalties upon binding to target proteins.
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Metabolic Stability: The steric bulk completely shields the amide bond from amidases, making derivatives of this compound highly resistant to first-pass metabolism in in vivo pharmacokinetic models.
References
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PubChemLite: 98090-60-9 (C17H19NO2) . Université du Luxembourg (uni.lu). Structural data, monoisotopic mass, and predicted Collision Cross Section (CCS) values. Available at: [Link]
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p-Anisoyl chloride | C8H7ClO2 | CID 7477 . PubChem - National Institutes of Health (NIH). Electrophilic acylating agent properties and safety hazards. Available at:[Link]
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4-METHOXY-2',4',6'-TRIMETHYLBENZANILIDE — Chemical Substance Information . NextSDS. Regulatory and chemical identity tracking. Available at:[Link]
